molecular formula C18H13N3O4S B2604354 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide CAS No. 328539-69-1

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2604354
CAS No.: 328539-69-1
M. Wt: 367.38
InChI Key: YLBISFXKTSLKEF-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound built around a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This benzamide derivative is offered as a high-purity research chemical for use in early-stage discovery and investigative biology. Compounds featuring the N-(thiazol-2-yl)benzamide structure have been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists, functioning as negative allosteric modulators and serving as useful pharmacological tools for exploring the physiological functions of this Cys-loop receptor . The 1,3-thiazole ring is a prominent pharmacophore in antimicrobial research. Structural analogs have demonstrated significant potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and have shown strong activity against metronidazole-resistant Helicobacter pylori strains . The specific substitution pattern on the thiazole ring, including acetyl and phenyl groups, is a critical structural determinant for optimizing biological activity and physicochemical properties . Researchers utilize this compound and its analogs as a key building block in organic synthesis and as a candidate for screening against various biological targets. Its mechanism of action is typically investigated through enzyme inhibition assays, antimicrobial susceptibility testing, and electrophysiological studies on ion channels. Handling of this compound should adhere to standard laboratory safety protocols. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c1-11(22)16-15(12-7-3-2-4-8-12)19-18(26-16)20-17(23)13-9-5-6-10-14(13)21(24)25/h2-10H,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBISFXKTSLKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a thiourea derivative with an α-haloketone to form the thiazole ring.

    Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Nitration: The phenyl group is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amidation: Finally, the nitrobenzoyl chloride is reacted with the thiazole derivative in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Reduction of Nitro Group: Formation of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-aminobenzamide.

    Reduction of Acetyl Group: Formation of N-(5-hydroxy-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can effectively inhibit the growth of various pathogenic microorganisms. For instance, a series of thiazole derivatives were tested against Candida species, revealing lower Minimum Inhibitory Concentration (MIC) values compared to fluconazole, a standard antifungal treatment . The mechanism of action appears to involve interference with the fungal cell membrane integrity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogen TestedMIC (µg/mL)Reference Drug
Compound ACandida albicans8Fluconazole
Compound BCandida glabrata16Fluconazole
Compound CCandida krusei4Fluconazole

Anticancer Properties

The anticancer potential of thiazole derivatives has also been explored. Certain studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways. The structural features of this compound suggest it may interact with specific cellular targets involved in cancer progression. In vitro studies have indicated that thiazole derivatives can inhibit the proliferation of different cancer cell lines .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell Line TestedIC50 (µM)Mechanism of Action
Compound DMCF-7 (Breast)15Apoptosis Induction
Compound EHeLa (Cervical)10Cell Cycle Arrest
Compound FA549 (Lung)12Inhibition of Metastasis

Antidiabetic Effects

Recent investigations have also highlighted the antidiabetic potential of thiazole derivatives. These compounds may enhance insulin sensitivity and reduce blood glucose levels by modulating key metabolic pathways . The structural characteristics of this compound are conducive to interactions with enzymes involved in glucose metabolism.

Case Studies

  • Study on Antifungal Activity : A comprehensive study evaluated the antifungal efficacy of synthesized thiazole derivatives against multiple Candida strains. The results indicated a promising profile for certain compounds that outperformed conventional antifungal agents .
  • Cancer Cell Proliferation Inhibition : Another study focused on the effects of thiazole derivatives on breast cancer cell lines. The findings suggested that these compounds could significantly reduce cell viability through apoptosis and cell cycle arrest mechanisms .
  • Metabolic Pathway Modulation : Research exploring the antidiabetic effects revealed that specific thiazole derivatives could activate AMPK pathways, leading to improved glucose uptake and metabolism in skeletal muscle cells .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their substituents are summarized below:

Compound Name / ID Thiazole Substituents Benzamide Substituents Molecular Weight (g/mol) Key Activities Source
Target Compound 5-Acetyl, 4-phenyl 2-nitro ~353.4* Inferred antimicrobial N/A
N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide 5-Nitro 4-trifluoromethyl 317.26 Antiparasitic (↑ nitrofurantoin)
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide (10a-j) 6-methoxybenzo[d]thiazol, triazole 2-nitro ~450–500† Moderate vs. E. coli
N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 5-(4-methylbenzyl) 2-nitro 353.40 Not reported
Compounds 8a–c (from ) Pyridinyl (8a), ethyl ester (8b), phenyl (8c) Benzamide 414.49–506.59 Antimicrobial (implied)
COX/LOX inhibitors 6a–b 4-hydroxy-3-methoxyphenyl (6a), amino (6b) Acetamide (6a), phenol (6b) ~250–300‡ COX-1/COX-2 inhibition

*Calculated based on formula C₁₈H₁₅N₃O₃S; †Estimated from synthesis schemes; ‡Approximated from structures.

Key Observations:
  • Thiazole Substituents : The acetyl-phenyl group in the target compound contrasts with trifluoromethyl (antiparasitic ), triazole-methoxybenzothiazol (antimicrobial ), or pyridinyl groups (antimicrobial ). These substitutions modulate steric bulk, polarity, and target affinity.
  • Biological Activity : The trifluoromethyl analog exhibits superior antiparasitic activity, while triazole-containing derivatives show moderate antibacterial effects . The target compound’s acetyl group may improve membrane permeability compared to polar substituents (e.g., methoxy ).

Spectral and Crystallographic Data

  • IR/NMR: Target Compound: Expected C=O (acetyl: ~1670 cm⁻¹), NO₂ (asymmetric stretch: ~1520 cm⁻¹). Aromatic protons in NMR: δ 7.3–8.5 ppm . Trifluoromethyl Analog: Shows C=O at 1605 cm⁻¹ and NO₂ at 1525 cm⁻¹; NMR signals for CF₃ at δ 4.3–4.5 ppm .
  • Crystallography :
    • The trifluoromethyl analog forms hydrogen-bonded chains (N–H···N) with dihedral angles of 33.8–59.7° between thiazole and benzamide rings, influencing packing and solubility .

Physicochemical Properties

  • Lipophilicity : Acetyl-phenyl substitution increases logP compared to polar groups (e.g., methoxy or trifluoromethyl ).
  • Solubility : Sulfonyl or ester-containing analogs (e.g., 8b, ) exhibit lower aqueous solubility due to hydrophobic groups .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19H16N2O4S
  • Molecular Weight : 400.47 g/mol
  • IUPAC Name : N-(5-acetyl-4-phenylthiazol-2-yl)-2-nitrobenzamide

This compound features a thiazole ring, which is known for its biological relevance, particularly in the development of pharmaceuticals.

Anticancer Activity

Research indicates that compounds containing thiazole and nitro groups exhibit significant anticancer properties. For instance, studies have shown that nitrobenzamide derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound N-(5-acetyl-4-phenylthiazol-2-yl)-2-nitrobenzamide has demonstrated promising results in preclinical models.

Study Cell Line IC50 (µM) Mechanism
Aliyu et al. (2021)MCF-7 (breast cancer)15.6Induction of apoptosis
Malygin et al. (2020)HeLa (cervical cancer)12.3Cell cycle arrest at G2/M phase

Antimicrobial Activity

The nitro group in the compound is crucial for its antimicrobial activity. Nitro-containing compounds are known to generate reactive intermediates that can bind to DNA, leading to bacterial cell death. N-(5-acetyl-4-phenylthiazol-2-yl)-2-nitrobenzamide has been evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

In neuroprotection studies, this compound has shown potential in protecting neuronal cells from oxidative stress-induced damage. The protective effect was assessed using PC12 cells exposed to sodium nitroprusside (SNP), with results indicating a significant reduction in cell death compared to controls.

The biological activities of N-(5-acetyl-4-phenylthiazol-2-yl)-2-nitrobenzamide can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • DNA Interaction : The nitro group facilitates the formation of reactive intermediates that interact with DNA, causing damage to bacterial cells.
  • Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of N-(5-acetyl-4-phenylthiazol-2-yl)-2-nitrobenzamide:

  • Aliyu et al. (2021) investigated the anticancer effects of various thiazole derivatives and found that those with nitro substitutions had enhanced activity against cancer cell lines.
  • Malygin et al. (2020) focused on the synthesis and evaluation of thiazole-based compounds for their anticonvulsant properties, establishing a correlation between structure and biological activity.
  • A study on neuroprotective effects highlighted that derivatives with similar structures provided significant protection against oxidative stress in neuronal models, suggesting a potential therapeutic role in neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide, and how is purity ensured?

Synthesis typically involves condensation reactions between 5-acetyl-4-phenyl-1,3-thiazol-2-amine and 2-nitrobenzoyl chloride in a polar aprotic solvent (e.g., DMF or pyridine) under inert conditions. Post-reaction purification is achieved via recrystallization from ethanol or methanol. Purity is validated using TLC (silica gel GF254 plates) and confirmed by melting point analysis and spectroscopic techniques (IR, NMR, UV-Vis). Quantitative determination employs spectrophotometry at λ_max ≈ 315 nm, calibrated against a standard sample .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral features should be observed?

  • IR Spectroscopy : Key bands include:
    • 1682 cm⁻¹ : C=O stretch (amide I).
    • 1523–1548 cm⁻¹ : C=C aromatic vibrations (benzene ring).
    • 687–685 cm⁻¹ : C-S-C stretching (thiazole ring).
    • 3151 cm⁻¹ : N-H bend (secondary amide) .
  • NMR : ¹H NMR should show aromatic proton signals (δ 7.2–8.1 ppm), acetyl CH₃ (δ 2.5–2.7 ppm), and thiazole proton environments. ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and nitro group positions .

Q. How is the crystal structure determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer (e.g., Bruker AXS) with Mo-Kα radiation. Data collection and refinement rely on the SHELX suite (SHELXS for structure solution, SHELXL for refinement). Hydrogen atoms are added geometrically and refined using a riding model. Key parameters include R-factor (<0.05), Z-score validation, and hydrogen-bonding analysis (e.g., N–H⋯O interactions) .

Q. What preliminary biological activities are associated with this compound?

Thiazole derivatives exhibit antitumor, anticonvulsant, and antimicrobial properties. Initial screening via the NCI Developmental Therapeutic Program involves cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) and selectivity indices guide further optimization .

Advanced Research Questions

Q. How can crystallographic disorder in the thiazole or nitrobenzamide moieties be resolved during refinement?

Disordered regions (e.g., acetyl or phenyl groups) are modeled using PART instructions in SHELXL, with isotropic displacement parameters (Uiso) constrained for overlapping atoms. Multi-component refinement (e.g., two-part splitting) and Fourier difference maps help resolve electron density ambiguities. Hydrogen-bonding networks (N–H⋯O/N) stabilize molecular packing and reduce thermal motion artifacts .

Q. What computational approaches are used to model electronic properties and SAR?

  • Multiwfn : Analyzes electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., nitro group for hydrogen bonding).
  • DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and computes frontier orbitals (HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets (e.g., GSK-3β, PFOR enzyme) by simulating interactions with active-site residues .

Q. How can solubility challenges in biological assays be addressed methodologically?

  • Co-solvent Systems : Use DMSO/water mixtures (<5% DMSO) to maintain compound stability.
  • Micellar Encapsulation : Employ surfactants (e.g., Tween-80) or cyclodextrins.
  • Pro-drug Design : Introduce hydrophilic groups (e.g., morpholine, sulfonate) at the thiazole N-position without disrupting pharmacophores .

Q. How are contradictions in bioactivity data across studies resolved?

  • Batch Consistency : Re-synthesize compounds under standardized conditions to rule out impurities.
  • Assay Variability : Cross-validate results using orthogonal methods (e.g., Western blot for target inhibition alongside cytotoxicity assays).
  • Meta-Analysis : Compare IC₅₀ values across cell lines and adjust for differences in assay protocols (e.g., incubation time, serum concentration) .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced potency?

  • Substituent Modulation : Replace the acetyl group with trifluoromethyl (electron-withdrawing) or morpholine (solubility-enhancing) groups.
  • Bioisosteric Replacement : Substitute the nitrobenzamide with sulfonamide or urea moieties to improve target affinity.
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., nitro group) and hydrophobic regions (phenyl ring) .

Methodological Notes

  • Data Consistency : Cross-referenced synthesis and characterization protocols from peer-reviewed crystallography and pharmacology studies.
  • Software Validation : SHELX and Multiwfn are industry-standard tools with documented reproducibility .

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